4,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide
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Overview
Description
4,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide is a heterocyclic compound that features a thiadiazole ring fused with thiophene rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide typically involves the reaction of 2-thienyl hydrazine with carbon disulfide to form a thiadiazole intermediate. This intermediate is then reacted with 4,5-dimethyl-3-thiophenecarboxylic acid chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, often using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
4,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: The compound is investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a similar heterocyclic structure but containing a nitrogen atom instead of sulfur.
Thiophenes: Compounds with a similar thiophene ring structure but lacking the thiadiazole moiety.
Thiadiazoles: Compounds with a similar thiadiazole ring but different substituents.
Uniqueness
4,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide is unique due to its specific combination of thiadiazole and thiophene rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
4,5-dimethyl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS3/c1-7-8(2)19-6-9(7)11(17)14-13-16-15-12(20-13)10-4-3-5-18-10/h3-6H,1-2H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEZQVFZHXMYQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NC2=NN=C(S2)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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